4-(Chloromethyl)-1-methyl-1H-indole
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Overview
Description
4-(Chloromethyl)-1-methyl-1H-indole is an organic compound belonging to the indole family, characterized by a chloromethyl group attached to the fourth position of the indole ring and a methyl group at the nitrogen atom. Indoles are significant in various fields due to their biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-methyl-1H-indole typically involves the chloromethylation of 1-methylindole. This reaction can be carried out using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is usually conducted in a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding indole derivatives.
Oxidation and Reduction: The compound can be oxidized to form aldehydes or carboxylic acids, and reduced to form methyl derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Indole derivatives with various functional groups.
Oxidation: Indole-4-carboxaldehyde or indole-4-carboxylic acid.
Reduction: 4-Methyl-1-methyl-1H-indole.
Scientific Research Applications
4-(Chloromethyl)-1-methyl-1H-indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-methyl-1H-indole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in drug design to create molecules that can selectively inhibit or activate specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)-1-methyl-1H-indole
- 4-(Hydroxymethyl)-1-methyl-1H-indole
- 4-(Methoxymethyl)-1-methyl-1H-indole
Uniqueness
4-(Chloromethyl)-1-methyl-1H-indole is unique due to its specific reactivity profile, which allows for selective modifications in synthetic and biological applications. The presence of the chloromethyl group provides a versatile handle for further functionalization, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C10H10ClN |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
4-(chloromethyl)-1-methylindole |
InChI |
InChI=1S/C10H10ClN/c1-12-6-5-9-8(7-11)3-2-4-10(9)12/h2-6H,7H2,1H3 |
InChI Key |
CSYLFDZLQYJXOT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)CCl |
Origin of Product |
United States |
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